mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate
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Overview
Description
Mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a heterocyclic compound containing nitrogen and oxygen atoms within its structure This compound is part of the oxadiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of mesitylmethyl chloride with 4-amino-1,2,5-oxadiazole-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of N-substituted derivatives with various functional groups.
Scientific Research Applications
Mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: The compound serves as a precursor for the synthesis of other heterocyclic compounds and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, leading to the modulation of signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Exhibits a broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
1,2,3-Oxadiazole:
Uniqueness
Mesitylmethyl 4-amino-1,2,5-oxadiazole-3-carboxylate is unique due to the presence of the mesitylmethyl group, which enhances its lipophilicity and ability to interact with hydrophobic biological targets. This structural feature distinguishes it from other oxadiazole derivatives and contributes to its diverse range of applications.
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-7-4-8(2)10(9(3)5-7)6-18-13(17)11-12(14)16-19-15-11/h4-5H,6H2,1-3H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIDAUAHSIOYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COC(=O)C2=NON=C2N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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